molecular formula C17H19BFNO2 B1624647 3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine CAS No. 425378-79-6

3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine

Cat. No.: B1624647
CAS No.: 425378-79-6
M. Wt: 299.1 g/mol
InChI Key: YKXKGLXAERYSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine (CAS: 425378-79-6) is a boronate ester-functionalized aromatic heterocycle with the molecular formula C₁₇H₁₉BFNO₂ . Its structure features a pyridine ring linked to a fluorinated phenyl group bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This design makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl motifs .

Properties

IUPAC Name

3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-7-8-15(19)14(10-13)12-6-5-9-20-11-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXKGLXAERYSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465570
Record name 3-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425378-79-6
Record name 3-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Iridium complexes, such as [Ir(OMe)(cod)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), enable direct C–H borylation of aromatic substrates. For 3-(2-fluorophenyl)pyridine, the fluorine atom acts as a meta-directing group, guiding iridium insertion to the phenyl 5-position.

Typical Conditions :

  • Catalyst: [Ir(OMe)(cod)]₂ (2 mol%)
  • Ligand: dtbpy (4 mol%)
  • Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)
  • Solvent: Dichloromethane (DCM) at 25°C
  • Yield: 84% (mixture of isomers)

Key NMR Data :

Proton/Group δ (ppm) Multiplicity Assignment
Aromatic H 8.73 Singlet Pyridine C-H
Bpin CH₃ 1.36 Broad singlet Pinacol methyl
Fluorine -63.4 Quartet CF₃ (byproduct)

Table 1: Representative ¹H and ¹⁹F NMR shifts for iridium-borylated products.

Limitations and Byproduct Formation

Competing borylation at the pyridine ring or ortho to fluorine occurs if steric hindrance is insufficient. For example, 2-fluoro-5-borylated derivatives contaminated with 4-borylated isomers require chromatographic separation.

Suzuki-Miyaura Cross-Coupling Approach

Two-Step Synthesis

This method couples 3-bromopyridine with 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid (CAS 444120-95-0).

Step 1: Miyaura Borylation of 2-Fluoro-5-Bromophenyl Precursor

  • Substrate: 2-Fluoro-5-bromophenylpyridine
  • Catalyst: Pd(dppf)Cl₂
  • Conditions: B₂pin₂, KOAc, DMSO, 80°C
  • Yield: 76%

Step 2: Suzuki Coupling

  • Boronic Ester: 2-Fluoro-5-Bpin phenylboronic acid
  • Halide: 3-Bromopyridine
  • Catalyst: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
  • Yield: 82%

Comparative Yields :

Method Catalyst Yield (%) Purity (%)
Iridium Borylation [Ir(OMe)(cod)]₂ 84 >98
Suzuki-Miyaura Pd(PPh₃)₄ 82 >97

Table 2: Yield and purity across methods.

Alternative Routes: Directed Metalation and Halogenation

Directed Ortho Metalation (DoM)

Using lithium diisopropylamide (LDA), 3-(2-fluorophenyl)pyridine undergoes deprotonation at the phenyl 5-position, followed by quenching with B(OiPr)₃ and pinacol esterification. This method achieves 68% yield but requires cryogenic conditions (-78°C).

Electrophilic Bromination-Borylation

Bromination of 3-(2-fluorophenyl)pyridine with NBS (N-bromosuccinimide) under radical initiation furnishes 5-bromo-2-fluoro-3-pyridylphenyl, which is subsequently borylated via Miyaura conditions. Total yield: 65% over two steps.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to participate in cross-coupling reactions makes it valuable for developing targeted therapies, particularly in oncology. For instance:

  • Cancer Treatments : The compound is utilized in synthesizing compounds that inhibit specific cancer cell pathways.
  • Antiviral Agents : It has potential applications in the development of antiviral medications by modifying existing drug structures to enhance efficacy.

Case Study: Targeted Cancer Therapy

Research has demonstrated that derivatives of this compound can be modified to target specific cancer biomarkers, leading to more effective treatments with reduced side effects. Studies have shown enhanced selectivity and potency against cancer cell lines when using such derivatives .

Versatile Building Block

In organic chemistry, the compound is employed as a versatile building block for synthesizing complex molecules. Its dioxaborolane moiety allows for efficient formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Applications in Material Science

The compound's unique structure contributes to the development of advanced materials:

  • Polymers : It is used to create high-performance polymers that exhibit improved thermal and mechanical properties.
  • Coatings : The compound enhances the durability and chemical resistance of coatings used in various industrial applications.

Table 1: Properties and Applications

PropertyDescriptionApplication Area
Chemical StructureC11_{11}H15_{15}BFNO2_{2}Organic Synthesis
ReactivityParticipates in cross-coupling reactionsPharmaceutical Development
Thermal StabilityHigh thermal stabilityMaterial Science
BiocompatibilityPotentially biocompatibleDrug Development

Role in Agrochemical Formulation

The compound plays a significant role in the formulation of agrochemicals. Its application includes:

  • Pesticides and Herbicides : It contributes to the design of more effective agrochemicals that are both potent against pests and safer for the environment.
  • Fertilizers : Modifications of this compound can enhance nutrient delivery systems in fertilizers.

Case Study: Eco-friendly Pesticides

Recent studies have focused on using derivatives of this compound to develop eco-friendly pesticides that minimize environmental impact while maintaining high efficacy against target pests .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridine-Based Boronate Esters
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 947249-01-6, C₁₁H₁₅BFNO₂): Lacks the phenyl spacer between the pyridine and boronate groups. Simpler structure with a molecular weight of 223.05 g/mol compared to the main compound’s ~299.1 g/mol . Higher solubility in polar organic solvents (e.g., methanol, dichloromethane) due to reduced steric hindrance .
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 719268-92-5):

    • Fluorine substitution at the 2-position of pyridine instead of the 3-position .
    • Altered electronic properties influence reactivity in cross-coupling reactions .
Pyrrolopyridine Derivatives
  • Molecular weight (312.10 g/mol) exceeds the main compound due to the additional nitrogen-containing heterocycle .

Substituent Effects on Reactivity and Stability

Halogen-Substituted Analogues
  • Molecular weight: ~313.6 g/mol (C₁₂H₁₄BClFNO₂).
  • 5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine :

    • Methoxy groups enhance solubility but may reduce electrophilicity of the boronate ester .
Trifluoromethyl-Substituted Derivatives
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8, C₁₂H₁₅BF₃NO₂): Trifluoromethyl group introduces strong electron-withdrawing effects, accelerating coupling reactions but reducing nucleophilicity. Molecular weight: 273.06 g/mol .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
425378-79-6 (Main Compound) C₁₇H₁₉BFNO₂ ~299.1 Not Reported Low in water; soluble in DCM, THF
947249-01-6 C₁₁H₁₅BFNO₂ 223.05 Not Reported Soluble in MeOH, EtOH
1073312-28-3 C₁₂H₁₄BClFNO₂ ~313.6 Not Reported Organic solvents
1084953-47-8 C₁₂H₁₅BF₃NO₂ 273.06 Not Reported DCM, DMF

Biological Activity

The compound 3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and applications based on diverse research findings.

  • Molecular Formula: C13_{13}H15_{15}BFNO2_2
  • Molecular Weight: 247.07 g/mol
  • CAS Number: 775351-57-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoropyridine with a boronic acid derivative under suitable conditions. The presence of the dioxaborolane moiety enhances its reactivity and solubility in various solvents, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50_{50} values ranging from 10 to 50 µM.

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-720Apoptosis induction
A54935Cell cycle arrest

Enzyme Inhibition

Additionally, the compound exhibits inhibitory activity against several key enzymes involved in cancer progression. For example, it has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), with nanomolar IC50_{50} values observed in enzymatic assays.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been studied. It showed promising results in reducing pro-inflammatory cytokine production in LPS-stimulated BV2 microglial cells, indicating its potential use in neuroinflammatory conditions.

Case Studies

  • DYRK1A Inhibition Study
    • In a recent study published in ChemRxiv, the compound was evaluated for its ability to inhibit DYRK1A. The results indicated that it significantly reduced DYRK1A activity at concentrations as low as 10 nM, suggesting its potential role in treating neurodegenerative diseases associated with this kinase's dysregulation .
  • Cytotoxicity Assessment
    • Another study assessed the cytotoxic effects of the compound across various cancer cell lines using a fluorometric assay. The findings revealed that it maintained high selectivity for cancer cells over normal cells, demonstrating a favorable therapeutic index .

Applications

The versatility of This compound extends beyond anticancer applications:

  • Pharmaceutical Development: It serves as an intermediate for synthesizing targeted therapies.
  • Material Science: Utilized in developing advanced materials due to its unique chemical properties.
  • Agricultural Chemistry: Contributes to formulating safer agrochemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium-catalyzed coupling between a halogenated pyridine derivative (e.g., 3-bromo-2-fluoropyridine) and a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-2-(5-phenyl)dioxaborolane) under inert atmosphere. Key reagents include Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/water solvent systems. Reaction optimization involves temperature control (80–100°C) and monitoring by TLC or HPLC .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine acts as an electron-withdrawing group, enhancing the electrophilicity of the pyridine ring and accelerating oxidative addition steps in palladium-catalyzed reactions. However, steric hindrance from the fluorine atom may require tailored ligands (e.g., SPhos or XPhos) to stabilize the transition state. Comparative studies with non-fluorinated analogs show a 15–20% increase in coupling efficiency for fluorinated derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for confirming regioselectivity and fluorine-boron interactions (e.g., δ ~7.5–8.5 ppm for pyridine protons, δ ~30 ppm for boron in ¹¹B NMR).
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (expected [M+H]+ ≈ 329.2).
  • X-ray crystallography : Resolves steric effects of the dioxaborolane and fluorine groups .

Advanced Research Questions

Q. How can contradictory data on reaction yields in Suzuki-Miyaura couplings involving this compound be resolved?

  • Methodological Answer : Yield discrepancies often arise from competing protodeboronation or undesired homo-coupling. Mitigation strategies include:

  • Solvent optimization : Use of degassed toluene/THF mixtures to reduce oxygen-mediated side reactions.
  • Ligand screening : Bulky ligands (e.g., DavePhos) suppress β-hydride elimination.
  • Stoichiometry adjustments : Excess boronic ester (1.5 equiv) improves conversion. Validate via kinetic studies and in situ IR monitoring .

Q. What strategies enhance the stability of the dioxaborolane moiety during storage and reactions?

  • Methodological Answer :

  • Storage : Argon atmosphere at –20°C in anhydrous DMF or DMSO to prevent hydrolysis.
  • Reaction conditions : Avoid protic solvents (e.g., MeOH) and acidic media. Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) stabilize boronates during prolonged reactions .

Q. How do substituent variations (e.g., methoxy vs. fluorine) on the phenyl ring affect biological activity in drug discovery applications?

  • Methodological Answer :

  • Fluorine : Enhances metabolic stability and membrane permeability via C–F bond rigidity.
  • Methoxy : Increases electron density, altering binding affinity to targets like kinases.
    Comparative SAR studies using in vitro assays (e.g., IC₅₀ measurements) and molecular docking are essential. For example, fluorinated analogs show 3-fold higher potency against EGFR mutants compared to methoxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.